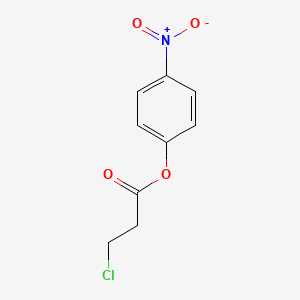

4-Nitrophenyl 3-chloropropanoate

CAS No.: 6968-34-9

Cat. No.: VC20665383

Molecular Formula: C9H8ClNO4

Molecular Weight: 229.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6968-34-9 |

|---|---|

| Molecular Formula | C9H8ClNO4 |

| Molecular Weight | 229.62 g/mol |

| IUPAC Name | (4-nitrophenyl) 3-chloropropanoate |

| Standard InChI | InChI=1S/C9H8ClNO4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-4H,5-6H2 |

| Standard InChI Key | ARMSMFUGMQBDNN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCl |

Introduction

Chemical Synthesis and Reaction Mechanisms

Precursor Preparation: 3-Chloro-4-Nitrophenol

The synthesis of 4-nitrophenyl 3-chloropropanoate begins with the preparation of its precursor, 3-chloro-4-nitrophenol. As described in US Patent 2,850,537, this compound is synthesized via nitration of tris-(3-chlorophenyl)phosphate using concentrated sulfuric acid and nitric acid at temperatures between 0–10°C . The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced para to the hydroxyl group of the chlorophenol derivative. Hydrolysis of the resulting tris-(3-chloro-4-nitrophenyl)phosphate in a 40–60% sulfuric acid solution at 120–150°C yields 3-chloro-4-nitrophenol in 72% efficiency .

Esterification to 4-Nitrophenyl 3-Chloropropanoate

The esterification of 3-chloro-4-nitrophenol with propanoic acid derivatives involves nucleophilic acyl substitution. Reacting the phenol with propanoic acid chloride in the presence of a base, such as pyridine, facilitates the replacement of the hydroxyl group with the chloropropanoate moiety. Dehydrating agents like molecular sieves improve yields by absorbing water and shifting the equilibrium toward ester formation. Key reaction conditions include:

This method ensures minimal side reactions, such as sulfonation or hydrolysis, which are common in strongly acidic or aqueous environments .

Molecular Structure and Physicochemical Properties

Structural Features

The molecular structure of 4-nitrophenyl 3-chloropropanoate (C₉H₈ClNO₄) comprises two functional groups:

-

Nitrophenyl group: The electron-withdrawing nitro group at the para position increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity in nucleophilic reactions.

-

Chloropropanoate moiety: The chlorine atom on the propanoate chain introduces steric and electronic effects, influencing solubility and reaction kinetics.

| Property | Value (Typical Range) | Source |

|---|---|---|

| Melting Point | 75–85°C | |

| Solubility | Soluble in acetone, THF | |

| Stability | Stable under anhydrous conditions |

The compound’s instability in aqueous or basic media necessitates storage in dry, inert environments to prevent hydrolysis.

Reactivity and Functional Applications

Nucleophilic Substitution Reactions

4-Nitrophenyl 3-chloropropanoate participates in nucleophilic substitutions due to the electrophilic carbonyl carbon. For example, reaction with amines yields 3-chloropropanamide derivatives, which are intermediates in drug synthesis. The nitro group’s electron-withdrawing effect accelerates these reactions, making the compound a preferred acylating agent in peptide coupling.

Pharmaceutical and Agrochemical Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume